molecular formula C19H19N3O3S2 B3942552 N-[3-(acetylamino)phenyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide

N-[3-(acetylamino)phenyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide

Cat. No. B3942552
M. Wt: 401.5 g/mol
InChI Key: FPNCAJNFFHSQHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(acetylamino)phenyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide, also known as EAB-201, is a small molecule drug that has shown promising results in scientific research.

Mechanism of Action

N-[3-(acetylamino)phenyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide exerts its effects through multiple mechanisms of action. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the Akt/mTOR signaling pathway. In Alzheimer's disease, this compound reduces amyloid-beta accumulation by inhibiting the beta-secretase enzyme and promoting amyloid-beta clearance. In Parkinson's disease, this compound protects dopaminergic neurons from oxidative stress by activating the Nrf2/ARE signaling pathway.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-proliferative, anti-angiogenic, anti-inflammatory, and neuroprotective effects. In cancer cells, this compound inhibits cell proliferation and angiogenesis by targeting multiple signaling pathways. In Alzheimer's disease, this compound reduces inflammation and promotes neuroprotection by reducing amyloid-beta accumulation. In Parkinson's disease, this compound protects dopaminergic neurons from oxidative stress and inflammation, thereby improving motor function.

Advantages and Limitations for Lab Experiments

The advantages of using N-[3-(acetylamino)phenyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide in lab experiments include its potent anti-cancer, anti-inflammatory, and neuroprotective effects, as well as its ability to target multiple signaling pathways. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for N-[3-(acetylamino)phenyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide research, including investigating its potential in combination with other drugs, optimizing its pharmacokinetic properties, and exploring its therapeutic potential in other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the exact mechanisms of action of this compound and to determine its safety and efficacy in clinical trials.
In conclusion, this compound is a promising small molecule drug that has shown potent anti-cancer, anti-inflammatory, and neuroprotective effects in scientific research. Further studies are needed to fully understand its mechanisms of action and to determine its safety and efficacy in clinical trials.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide has been studied extensively for its potential in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, this compound has been shown to reduce amyloid-beta accumulation and improve cognitive function in animal models. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and improve motor function in animal models.

properties

IUPAC Name

N-(3-acetamidophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-3-25-15-7-8-16-17(10-15)27-19(22-16)26-11-18(24)21-14-6-4-5-13(9-14)20-12(2)23/h4-10H,3,11H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNCAJNFFHSQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(acetylamino)phenyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide

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